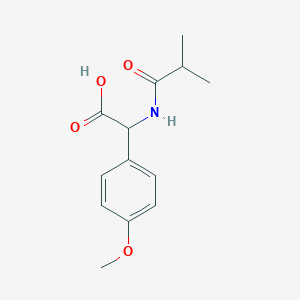
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid, also known as FMSP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid is not fully understood, but it is believed to act as a competitive antagonist of the glutamate receptor. Glutamate is a neurotransmitter that plays a key role in neuronal communication, and its overactivity has been implicated in a variety of neurological disorders. By inhibiting glutamate release and reducing neuronal excitability, this compound may help to alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing glutamate release, inhibiting voltage-gated calcium channels, and reducing the firing rate of neurons. These effects make it a promising candidate for further investigation in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying neuronal communication and function. However, there are also some limitations to its use. For example, it may have off-target effects that could interfere with the interpretation of experimental results, and its effects may vary depending on the specific experimental conditions.
Future Directions
There are several potential future directions for research on 3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid. One area of interest is the development of more selective glutamate receptor antagonists that could be used to treat neurological disorders with fewer side effects. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems, such as GABA and dopamine. Finally, the development of new techniques for studying the effects of this compound on neuronal function, such as optogenetics and calcium imaging, could help to further elucidate its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising candidate for further investigation in the treatment of neurological disorders. Its biochemical and physiological effects make it a versatile tool for studying neuronal communication and function, and its mechanism of action as a competitive antagonist of the glutamate receptor makes it a potential therapeutic agent for a variety of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a catalyst to produce 4-fluoro-3-(carboxymethyl)benzoic acid. This compound is then reacted with thionyl chloride to produce 4-fluoro-3-(chloromethyl)benzoic acid, which is further reacted with methylamine to produce 3-(4-fluorophenyl)-3-(methylamino)propanoic acid. Finally, this compound is reacted with methanesulfonic acid to produce this compound.
Scientific Research Applications
3-(4-Fluorophenyl)-3-(methanesulfonamido)propanoic acid has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have a variety of biochemical and physiological effects, such as inhibiting glutamate release and reducing neuronal excitability. These effects make it a promising candidate for further investigation in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-(methanesulfonamido)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-17(15,16)12-9(6-10(13)14)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUUJMRPRIMTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CC(=O)O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)




![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)
![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)



